molecular formula C13H14O2 B13685461 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- CAS No. 267901-30-4

2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-

Cat. No.: B13685461
CAS No.: 267901-30-4
M. Wt: 202.25 g/mol
InChI Key: XYQHPCQMXRPNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities. The presence of the tert-butyl group in its structure enhances its stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone structure .

Industrial Production Methods: Industrial production of 6-(tert-Butyl)-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-(tert-Butyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2H-chromen-2-one: Lacks the tert-butyl group, resulting in different reactivity and stability.

    4-Methyl-2H-chromen-2-one: Similar structure but with a methyl group instead of tert-butyl.

    6-Methyl-2H-chromen-2-one: Another analog with a methyl group at the 6-position.

Uniqueness: 6-(tert-Butyl)-2H-chromen-2-one is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive under certain conditions compared to its analogs .

Biological Activity

Overview

2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-, also known as 6-tert-butyl-2H-chromen-2-one , is a member of the benzopyran family. This compound is notable for its unique structure, characterized by a fused benzene and pyran ring with a tert-butyl group at the 6-position. Its molecular formula is C13_{13}H14_{14}O2_2 with a molecular weight of approximately 220.264 g/mol. The presence of the tert-butyl group significantly influences its biological activities and chemical properties.

Biological Activities

Research indicates that 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- exhibits several biological activities , primarily:

  • Antioxidant Properties : The compound demonstrates significant antioxidant capabilities, which may protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
  • Antimicrobial Activity : Preliminary research suggests that it may possess antimicrobial properties against various pathogens.

The biological effects of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- are attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : It is believed to interact with enzymes and receptors involved in oxidative stress and inflammatory responses. This interaction can modulate the activity of these proteins, leading to various biological effects.
  • Pathways Involved : The compound affects pathways related to oxidative stress and inflammation, which are critical in many chronic diseases.

Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusKey Findings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anti-inflammatory EffectsInhibition of inflammatory mediators in vitro.
Antimicrobial ActivityExhibited activity against certain bacterial strains.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed an IC50_{50} value indicating effective scavenging activity comparable to standard antioxidants.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, warranting further investigation into its mechanism and potential applications in antimicrobial therapy.

Properties

CAS No.

267901-30-4

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-tert-butylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(14)15-11/h4-8H,1-3H3

InChI Key

XYQHPCQMXRPNPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.